

# comparative study of different hydride sources for the Barton-McCombie reaction

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## A Comparative Guide to Hydride Sources for the Barton-McCombie Reaction

For Researchers, Scientists, and Drug Development Professionals

The Barton-McCombie reaction is a cornerstone of modern organic synthesis, offering a powerful method for the deoxygenation of alcohols. This radical-mediated transformation proceeds via a two-step sequence: conversion of an alcohol to a thiocarbonyl derivative, followed by reductive cleavage of the C-O bond using a hydride source and a radical initiator. The choice of hydride source is critical, impacting reaction efficiency, product purification, and overall process safety. This guide provides a comparative analysis of various hydride sources, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.

## Executive Summary

Traditionally, tributyltin hydride ( $\text{Bu}_3\text{SnH}$ ) has been the reagent of choice for the Barton-McCombie reaction due to its reliability and high efficiency. However, its high toxicity and the difficulty of removing organotin byproducts have driven the development of numerous alternative hydride donors. This guide evaluates the performance of these alternatives, including silanes, phosphorus-based reagents, and boranes, providing a framework for their application in contemporary research and development.

## Performance Comparison of Hydride Sources

The following tables summarize the performance of different hydride sources in the Barton-McCombie deoxygenation of a secondary alcohol thiocarbonyl derivative. It is important to note that direct comparison can be challenging due to variations in substrates, reaction conditions, and reporting standards in the literature.

Table 1: Comparison of Common Hydride Sources

Hydride Source	Typical Reaction Conditions	Yield (%)	Advantages	Disadvantages
Tributyltin Hydride (Bu <sub>3</sub> SnH)	AIBN, Toluene, 80-110 °C	85-95	High efficiency, reliable, well-established	Highly toxic, difficult to remove tin byproducts[1]
Tris(trimethylsilyl)silane (TTMSS)	AIBN, Toluene, 80-110 °C	80-90	Low toxicity, easier purification[2][3]	Higher cost, can be less efficient for primary alcohols[2]
Diphenylsilane (Ph <sub>2</sub> SiH <sub>2</sub> )	BEt <sub>3</sub> /O <sub>2</sub> , Toluene, rt	75-85	Low toxicity, mild reaction conditions	Can be less reactive than TTMSS
Hypophosphorous Acid (H <sub>3</sub> PO <sub>2</sub> )	AIBN, Dioxane/H <sub>2</sub> O, 80-100 °C	70-85	Inexpensive, non-toxic byproducts	Requires a proton source, can be less efficient
Triethylborane (BEt <sub>3</sub> )/H <sub>2</sub> O	Air (initiator), Toluene, rt	70-80	Metal-free, mild conditions[4]	Can be sensitive to substrate and conditions

Table 2: Deoxygenation of Various Alcohol Derivatives with Different Hydride Sources (Representative Examples)

Substrate (Thiocarbonyl Derivative)	Hydride Source	Reaction Conditions	Yield (%)	Reference
Secondary Alcohol Xanthate	Bu <sub>3</sub> SnH	AIBN, Toluene, 90 °C, 4 h	91	[5][6]
Secondary Alcohol Thiocarbonate	TTMSS	bpyCu(CF <sub>3</sub> ) <sub>3</sub> , Na <sub>2</sub> S <sub>2</sub> O <sub>8</sub> , acetone/H <sub>2</sub> O, blue light, rt, 3 h	<10 (Barton- McCombie product)	[7]
Secondary Alcohol Thionobenzoate	Ph <sub>2</sub> SiH <sub>2</sub>	BEt <sub>3</sub> , Air, Toluene, rt	High	[8]
Primary Alcohol Xanthate	H <sub>3</sub> PO <sub>2</sub> /Et <sub>3</sub> N	AIBN, Dioxane, 80 °C	Moderate to Good	[9]
Secondary Alcohol Xanthate	BEt <sub>3</sub> /H <sub>2</sub> O	Air, Toluene, rt	Good	[4]

## Experimental Protocols

### General Procedure for Thiocarbonyl Derivative Formation (Xanthate)

To a solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil). The mixture is stirred at this temperature for 30 minutes, after which carbon disulfide (2.0 equiv) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. Methyl iodide (1.5 equiv) is then added, and the mixture is stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5][6]

### Deoxygenation using Tributyltin Hydride (Bu<sub>3</sub>SnH)

A solution of the thiocarbonyl derivative (1.0 equiv) in toluene is degassed with argon for 15 minutes. Tributyltin hydride (1.5 equiv) and a catalytic amount of AIBN (0.1 equiv) are added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. To remove tin byproducts, the crude product can be treated with a solution of potassium fluoride in methanol/water.[5][6]

## Deoxygenation using Tris(trimethylsilyl)silane (TTMSS)

A solution of the thiocarbonyl derivative (1.0 equiv) in toluene is degassed with argon. Tris(trimethylsilyl)silane (1.5 equiv) and AIBN (0.1 equiv) are added, and the mixture is heated to 80-110 °C. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography.[2]

## Deoxygenation using Diphenylsilane (Ph<sub>2</sub>SiH<sub>2</sub>)

To a solution of the thiocarbonyl derivative (1.0 equiv) and diphenylsilane (2.0 equiv) in toluene at room temperature, a solution of triethylborane (1.0 M in hexanes, 0.2 equiv) is added dropwise. The reaction is stirred open to the air. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography.

## Deoxygenation using Hypophosphorous Acid (H<sub>3</sub>PO<sub>2</sub>)

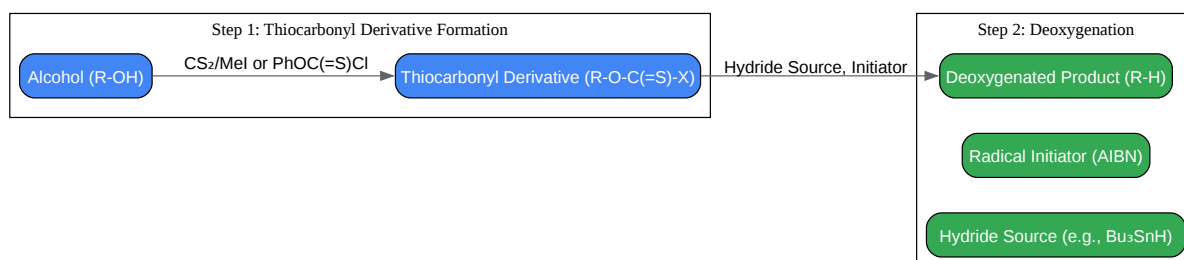
A mixture of the thiocarbonyl derivative (1.0 equiv), hypophosphorous acid (50% aqueous solution, 5.0 equiv), and triethylamine (5.0 equiv) in dioxane is prepared. AIBN (0.2 equiv) is added, and the mixture is heated to 80-100 °C. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

## Deoxygenation using Triethylborane (BET<sub>3</sub>)/H<sub>2</sub>O

To a solution of the thiocarbonyl derivative (1.0 equiv) in toluene is added triethylborane (1.0 M solution in hexanes, 2.0 equiv) and water (2.0 equiv). The flask is fitted with a balloon filled with air, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by flash chromatography.[4]

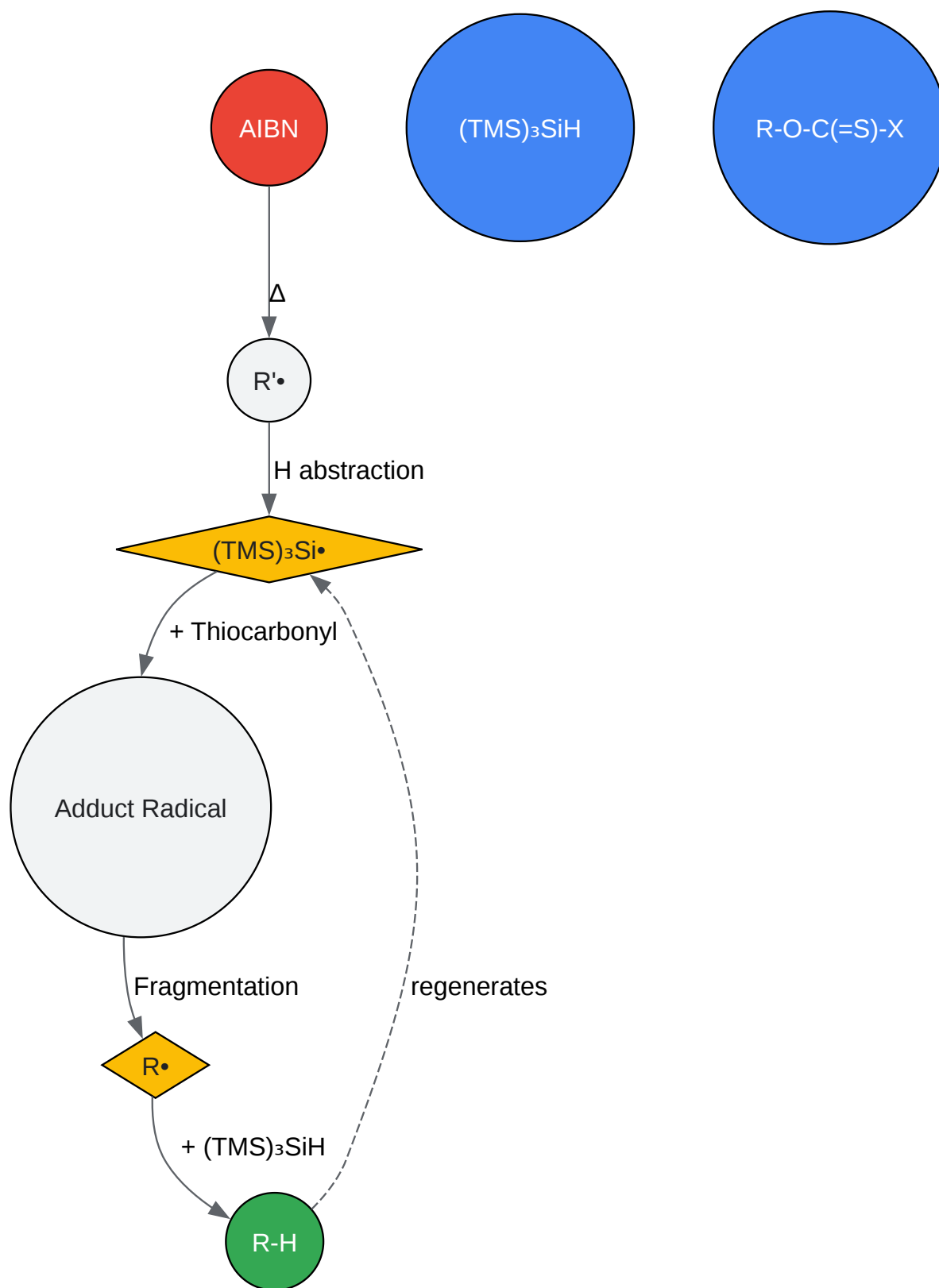
## Reaction Mechanisms and Workflows

The Barton-McCombie reaction proceeds through a radical chain mechanism. The following diagrams illustrate the general workflow and the catalytic cycle for a tin-free alternative.



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**Figure 1.** General workflow of the Barton-McCombie reaction.



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**Figure 2.** Catalytic cycle with a silane hydride source.

## Conclusion

The Barton-McCombie reaction remains an indispensable tool for the deoxygenation of alcohols. While tributyltin hydride offers high yields, its toxicity necessitates the consideration of alternatives. Silanes, particularly tris(trimethylsilyl)silane, have emerged as excellent, less toxic substitutes. Phosphorus-based reagents and borane-water systems provide further metal-free options, expanding the synthetic chemist's toolkit. The choice of the optimal hydride source will depend on a careful evaluation of the substrate, desired reaction conditions, and safety considerations. This guide provides the necessary data and protocols to make an informed decision, facilitating the successful application of the Barton-McCombie reaction in diverse research and development settings.

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